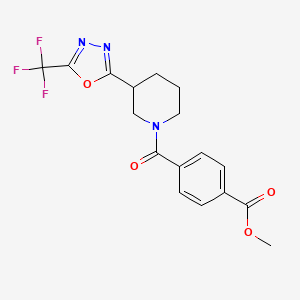

![molecular formula C12H13F3O3 B2905770 1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411219-47-9](/img/structure/B2905770.png)

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

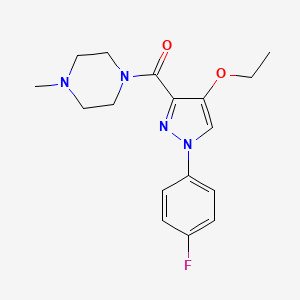

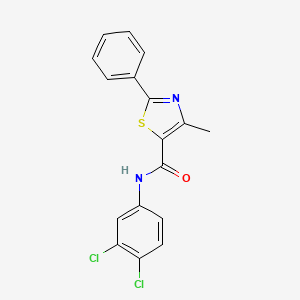

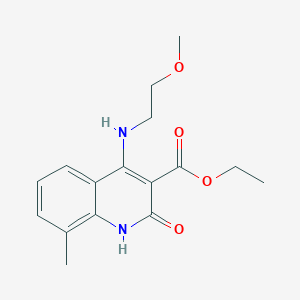

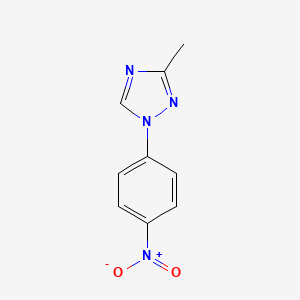

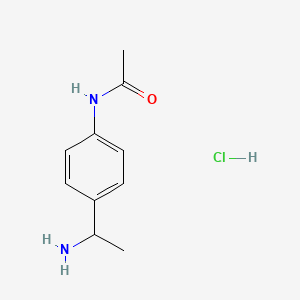

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol, commonly known as TFOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFOP is a chiral molecule that contains a trifluoromethyl group, an epoxide ring, and a hydroxyl group. TFOP has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

Regio- and Diastereoselective Synthesis

A potent cholesteryl ester transfer protein (CETP) inhibitor was synthesized through a regio- and diastereoselective ring-opening process. This process involved the use of (S)-(−)-2-(trifluoromethyl)oxirane and achieved excellent chemical and optical purities without requiring rare earth metal salts or column chromatography for purification. The procedure highlights an environmentally friendly approach with high yields and purity levels, showcasing the compound's potential in medicinal chemistry and drug development (Li et al., 2010).

Stereocontrolled Access and Applications

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was synthesized with high enantiomeric purity using a lipase-mediated kinetic resolution. The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the utility of the compound in synthesizing other valuable chemical entities. This application is crucial for developing new materials and chemicals with specific properties (Shimizu, Sugiyama, & Fujisawa, 1996).

Alkylation and Electrophilic Reactions

The compound and its derivatives have been used in superacidic conditions to catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds via Friedel–Crafts-type alkylation. This research underscores the compound's role in facilitating complex chemical reactions that are foundational in organic synthesis and the production of various industrial chemicals (Molnár et al., 2003).

Spectroelectrochemical Properties

The study of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds revealed valuable insights into their electrochemical and spectroelectrochemical properties. This research has implications for the development of materials and devices in the fields of electronics and photonics, showcasing the compound's potential in advanced technological applications (Aktaş Kamiloğlu et al., 2018).

Hydrophobic Coatings and Polymer Synthesis

The compound has been utilized in the synthesis of branched oligosiloxanes for creating stable hydrophobic coatings on surfaces like glass and aluminum. This application is particularly relevant in materials science and engineering, where the development of hydrophobic surfaces can lead to advancements in various industries, including automotive, aerospace, and consumer electronics (Shkinev et al., 2021).

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-11(16,12(13,14)15)8-2-4-9(5-3-8)17-6-10-7-18-10/h2-5,10,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXZELZTWRRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2CO2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2905695.png)

![(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2905709.png)